(1r)-1-(3-Methylcyclopentyl)ethan-1-amine
CAS No.:
Cat. No.: VC18194615
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N |
|---|---|
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | (1R)-1-(3-methylcyclopentyl)ethanamine |
| Standard InChI | InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1 |
| Standard InChI Key | BOHGLGLBRBQCPO-ZUEIMRROSA-N |
| Isomeric SMILES | CC1CCC(C1)[C@@H](C)N |
| Canonical SMILES | CC1CCC(C1)C(C)N |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular architecture of (1R)-1-(3-methylcyclopentyl)ethan-1-amine features a cyclopentane ring with a methyl group at the 3-position and an ethanamine moiety at the 1-position. The stereocenter at the 1-carbon confers chirality, making enantioselective synthesis a focal point of research. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 127.23 g/mol | |
| IUPAC Name | (1R)-1-(3-methylcyclopentyl)ethanamine | |
| SMILES Notation | CC1CCC(C1)C@@HN | |
| InChIKey | BOHGLGLBRBQCPO-ZUEIMRROSA-N |
The cyclopentyl ring adopts a puckered conformation, with the methyl group introducing steric hindrance that influences both reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) studies of related cyclopentyl amines reveal distinct diastereotopic proton environments, suggesting that the methyl group’s position significantly affects the compound’s spectroscopic profile .
Synthesis Methods and Stereochemical Control
Synthetic routes to (1R)-1-(3-methylcyclopentyl)ethan-1-amine emphasize enantioselective strategies to resolve the chiral center. Source identifies two primary approaches:
Asymmetric Catalytic Hydrogenation
Prochiral ketone precursors, such as 1-(3-methylcyclopentyl)ethan-1-one (), undergo hydrogenation using chiral catalysts like ruthenium-BINAP complexes. This method achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions . The reaction proceeds via:
Kinetic Resolution of Racemates
Racemic mixtures of the amine are resolved using chiral acids (e.g., tartaric acid derivatives), exploiting differential crystallization kinetics. While cost-effective, this method typically yields lower ee values (70–85%) compared to catalytic hydrogenation.
A comparative analysis of these methods reveals trade-offs between efficiency and stereochemical purity:
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation | 75–85 | 90–95 | Moderate |
| Kinetic Resolution | 50–60 | 70–85 | High |
Chemical Reactivity and Functionalization
As a primary amine, (1R)-1-(3-methylcyclopentyl)ethan-1-amine participates in reactions characteristic of its functional group:
Acylation and Alkylation
The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, a key step in peptide coupling and prodrug synthesis. Alkylation with alkyl halides generates secondary and tertiary amines, which are prevalent in bioactive molecules. For example:
Schiff Base Formation
Condensation with carbonyl compounds yields Schiff bases, which serve as intermediates in heterocyclic synthesis. The cyclopentyl group’s steric bulk directs regioselectivity in these reactions .
Applications in Pharmaceutical Research
Catalytic Asymmetric Synthesis
The compound’s chiral amine structure makes it a valuable ligand in transition-metal catalysis. Palladium complexes incorporating this ligand exhibit enhanced enantioselectivity in cross-coupling reactions, such as Suzuki-Miyaura couplings.
Building Block for Bioactive Molecules
Structural analogs of (1R)-1-(3-methylcyclopentyl)ethan-1-amine appear in patents for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, substitution at the amine position with aryl groups yields compounds with nanomolar affinity for dopamine receptors .
| Hazard | Precaution |
|---|---|
| Skin/Eye Irritation | Use nitrile gloves and goggles |
| Volatility | Handle in fume hood |
| Incompatibility | Avoid strong oxidizers |
No acute toxicity studies are available in the public domain, underscoring the need for rigorous handling protocols .
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